4-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
4-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 4th position, a methoxyphenyl group attached to a piperazine ring, and an amine group at the 2nd position of the pyrimidine ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Attachment of the piperazine ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with the pyrimidine core.
Introduction of the methoxyphenyl group: The methoxyphenyl group is attached to the piperazine ring through a coupling reaction, often using a palladium-catalyzed cross-coupling method like the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine.
Reduction: Formation of 4-hydro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-2-amine
- 4-Chloro-6-[4-(4-ethylphenyl)piperazin-1-yl]pyrimidin-2-amine
- 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-amine
Uniqueness
4-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
IUPAC Name |
4-chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-22-12-4-2-11(3-5-12)20-6-8-21(9-7-20)14-10-13(16)18-15(17)19-14/h2-5,10H,6-9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWGRJOPWJUPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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